molecular formula C18H11ClF3N3O2 B3864742 N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide

N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide

Cat. No. B3864742
M. Wt: 393.7 g/mol
InChI Key: UIKGUTQLRCVPTC-YSURURNPSA-N
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Description

The compound seems to be a complex organic molecule that contains several distinct functional groups, including a trifluoromethyl group, a chloro group, a furan ring, and an isonicotinohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a pharmaceutical or agrochemical compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical or agrochemical compound, future research could focus on improving its efficacy, reducing its side effects, or finding new applications .

properties

IUPAC Name

N-[(E)-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-15-3-1-12(18(20,21)22)9-14(15)16-4-2-13(27-16)10-24-25-17(26)11-5-7-23-8-6-11/h1-10H,(H,25,26)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKGUTQLRCVPTC-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416929
Record name AC1NSW45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5550-45-8
Record name AC1NSW45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide
Reactant of Route 2
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide
Reactant of Route 3
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide
Reactant of Route 4
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide
Reactant of Route 5
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide
Reactant of Route 6
N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide

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